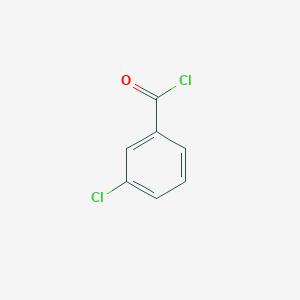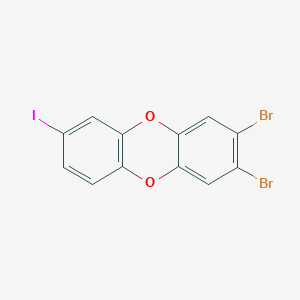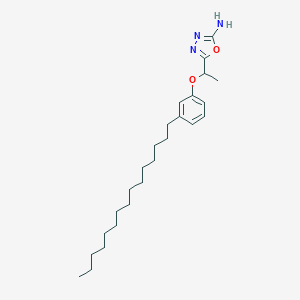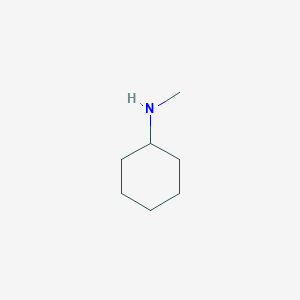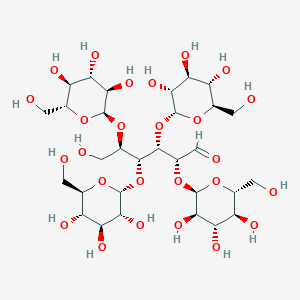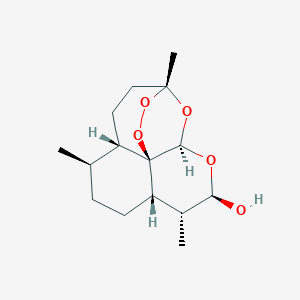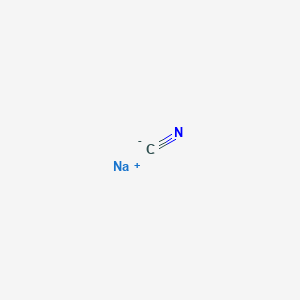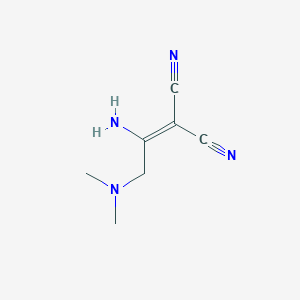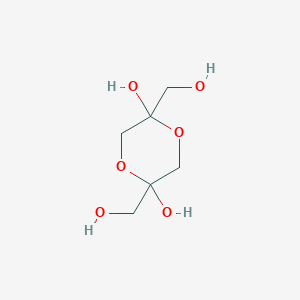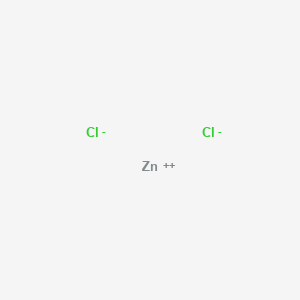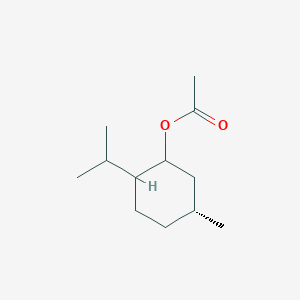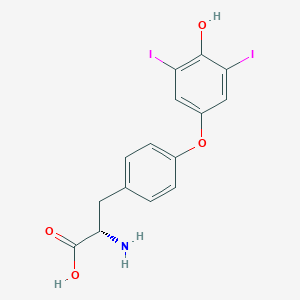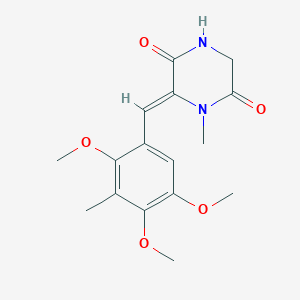![molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde CAS No. 116750-06-2](/img/structure/B46650.png)
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives often involves diverse approaches to prepare natural and synthetic furan compounds. For instance, Quiroz-Florentino et al. (2011) described the synthesis of natural furan derivatives using etherification reactions of key furan precursors, which can be derived from common sugars like D-fructose, D-glucose, or sucrose, highlighting a versatile methodology for furan compound synthesis (Quiroz-Florentino et al., 2011).
Molecular Structure Analysis
The molecular geometry and conformational properties of furan derivatives have been studied through techniques like gas electron diffraction and quantum chemical calculations. Shishkov et al. (1995) performed an electron diffraction study on 5-methyl-2-furaldehyde to understand its molecular geometry, revealing the coexistence of syn and anti conformers (Shishkov, I. F., Vilkov, L., & Hargittai, I., 1995).
Chemical Reactions and Properties
Furan compounds undergo various chemical reactions, including oxidation, hydrogenation, and carbonylation, leading to diverse derivatives with unique properties. For example, Han et al. (2016) described the hydrogenation of 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst, demonstrating high yield and selectivity, a reaction relevant to biofuel production and chemical synthesis (Han et al., 2016).
Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field is Chemistry , with a focus on Antimicrobial Activity .
Comprehensive and Detailed Summary of the Application
The compound “5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde” has been used in the synthesis of antimicrobial agents . The compound has been used to create metal complexes that have been tested for their antimicrobial activity .
Detailed Description of the Methods of Application or Experimental Procedures
The ligand was prepared by condensation of N-hydroxymethyl phthalimide and salicylic acid . The transition metal complexes (i.e. Cu+2, Co+2, Ni+2, Zn+2, Mn+2) of the ligand have been determined . All the metal complexes were monitored for their antimicrobial activity .
Thorough Summary of the Results or Outcomes Obtained
The results showed that all the complexes are toxic more or less to fungi . Most of the compounds inhibit the growth of organisms which cause disease in many plants .
For instance, imidazole-containing compounds have been used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Similarly, pyrimidine-containing compounds have wide biological activities and therapeutic applications, particularly being antibacterial, antifungal, anticancer, herbicidal, in the chemotherapy of AIDS, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, antihistaminic, and many of pyrimidines derivatives are introduced to contain potential central nervous system (CNS) depressant properties .
Propiedades
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXPAHJXKKXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

